molecular formula C10H11BrO B1334077 2-Bromo-3-(3-methoxyphenyl)-1-propene CAS No. 731773-18-5

2-Bromo-3-(3-methoxyphenyl)-1-propene

Cat. No.: B1334077
CAS No.: 731773-18-5
M. Wt: 227.1 g/mol
InChI Key: JXWQQCVVQYUIFK-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-methoxyphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a propene chain attached to a phenyl ring

Scientific Research Applications

2-Bromo-3-(3-methoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-methoxyphenyl)-1-propene typically involves the bromination of 3-(3-methoxyphenyl)-1-propene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-methoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the propene chain can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products include amine or thiol derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include saturated hydrocarbons.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-methoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxyphenol
  • 2-Bromo-3’-methoxyacetophenone

Uniqueness

2-Bromo-3-(3-methoxyphenyl)-1-propene is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and propene chain. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWQQCVVQYUIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373713
Record name 2-Bromo-3-(3-methoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-18-5
Record name 1-(2-Bromo-2-propen-1-yl)-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-(3-methoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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